

CNX-2006: A Technical Guide to a Mutant-Selective EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CNX-2006	
Cat. No.:	B15573165	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-2006 is a novel, irreversible, and mutant-selective inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data associated with **CNX-2006**. It is designed to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound in non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations.[4]

Chemical Structure and Properties

CNX-2006 is a small molecule inhibitor with the molecular formula $C_{26}H_{27}F_4N_7O_2$ and a molecular weight of 545.53 g/mol .[4]

- IUPAC Name: N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5- (trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide[4]
- CAS Number: 1375465-09-0[4]
- SMILES String: FC(F)
 (F)C1=C(NC2=CC(NC(C=C)=O)=CC=C2)N=C(NC3=CC=C(NC4CN(CCF)C4)C=C3OC)N=C1[4]

Table 1: Physicochemical Properties of CNX-2006

Property	Value	Reference
Molecular Formula	C26H27F4N7O2	[4][5]
Molecular Weight	545.53	[4]
CAS Number	1375465-09-0	[4][5]
Solubility	≥ 27.3 mg/mL in DMSO	[4]

Mechanism of Action

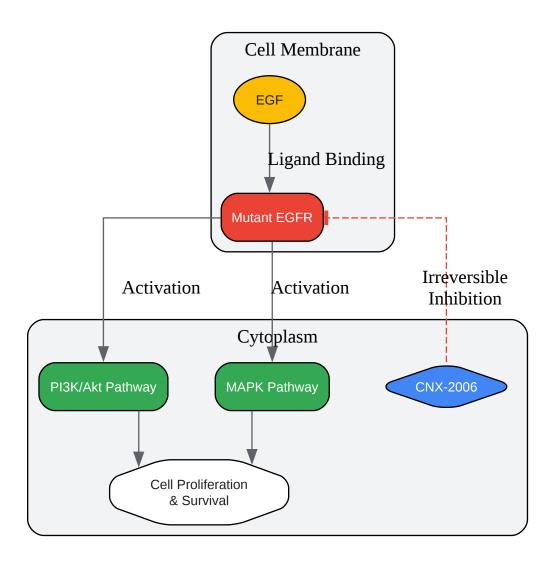
CNX-2006 is an irreversible tyrosine kinase inhibitor that selectively targets activating mutations of EGFR, including the T790M resistance mutation, while exhibiting minimal activity against wild-type EGFR.[1][3][6] The acrylamide moiety of **CNX-2006** forms a covalent bond with a cysteine residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of its signaling activity. This targeted inhibition blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for tumor cell proliferation and survival.[7][8]

Quantitative Biological Data

The inhibitory activity of CNX-2006 has been evaluated in various preclinical models.

Table 2: In Vitro Inhibitory Activity of CNX-2006

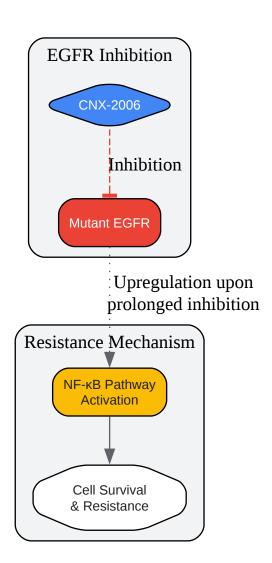
Target	IC50	Assay Type	Cell Line	Reference
EGFR (T790M)	< 20 nM	Kinase Assay	Not specified	[1][2][3]
EGFR (L858R/T790M)	Potent Inhibition	Growth Inhibition	H1975	[6][9]
Wild-type EGFR	Very weak inhibition	Not specified	Not specified	[2][3]


CNX-2006 has also demonstrated activity against uncommon EGFR mutations, including G719S, L861Q, and an exon 19 insertion mutant.[1][6]

Signaling Pathways

EGFR Inhibition by CNX-2006

CNX-2006 targets and irreversibly inhibits mutant EGFR, thereby blocking downstream signaling cascades that promote tumor growth.


Click to download full resolution via product page

Caption: EGFR signaling pathway and its inhibition by CNX-2006.

Acquired Resistance via NF-kB Activation

Studies have shown that acquired resistance to **CNX-2006** can be driven by the activation of the NF-kB signaling pathway.[4][10][11] This suggests that NF-kB activation can compensate for the loss of EGFR signaling, promoting cell survival.

Click to download full resolution via product page

Caption: NF-kB-mediated acquired resistance to CNX-2006.

Experimental ProtocolsIn Vitro Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of **CNX-2006** against EGFR.

- Reagent Preparation:
 - Prepare a stock solution of CNX-2006 in DMSO.

- Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μM DTT).[12]
- Prepare a solution of recombinant human EGFR (wild-type or mutant) in kinase buffer.
- Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.
- Assay Procedure:
 - Add serial dilutions of CNX-2006 to the wells of a 96-well plate.
 - · Add the EGFR enzyme to each well.
 - Initiate the reaction by adding the substrate/ATP mixture.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[13]
 - Stop the reaction and measure kinase activity using a suitable detection method, such as
 ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.[12][14]
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of CNX-2006.
 - Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Click to download full resolution via product page

Caption: General workflow for an in vitro kinase assay.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of **CNX-2006** on the viability of cancer cell lines.

- · Cell Seeding:
 - Seed NSCLC cells (e.g., H1975, PC-9) in a 96-well plate at a density of 5,000-10,000 cells/well.
 - Incubate overnight to allow for cell attachment.[14]
- Compound Treatment:
 - Treat cells with serial dilutions of CNX-2006.
 - Incubate for 48-72 hours.[5]
- MTT Addition and Solubilization:
 - Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]
 - Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
- Data Acquisition and Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.[5]
 - Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Western Blot Analysis

This protocol is for assessing the effect of CNX-2006 on EGFR signaling pathways.

- Cell Lysis and Protein Quantification:
 - Treat cells with CNX-2006 for a specified time.
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.

- SDS-PAGE and Protein Transfer:
 - Separate protein lysates by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.[15]
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling molecules (e.g., Akt, p-Akt, ERK, p-ERK).
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]
 - Quantify band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).[16]

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of **CNX-2006**.

- Tumor Implantation:
 - Subcutaneously inject human NSCLC cells (e.g., H1975) into the flank of immunodeficient mice (e.g., nude mice).[9][17]
- Drug Administration:
 - Once tumors reach a palpable size, randomize the mice into treatment and control groups.
 - Administer CNX-2006 (e.g., 25 mg/kg, intraperitoneally) and a vehicle control according to a predetermined schedule.[9]
- Tumor Growth Monitoring:

- Measure tumor volume regularly using calipers.
- Endpoint Analysis:
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

Conclusion

CNX-2006 is a potent and selective irreversible inhibitor of mutant EGFR, with demonstrated preclinical activity against NSCLC models harboring the T790M resistance mutation. The emergence of resistance through NF-κB activation highlights a potential therapeutic strategy of combining EGFR and NF-κB inhibitors. The experimental protocols provided in this guide offer a framework for further investigation into the biological activity and therapeutic potential of CNX-2006.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) -PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]

- 10. NF-kB drives acquired resistance to a novel mutant-selective EGFR inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-kB drives acquired resistance to a novel mutant-selective EGFR inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. LLC cells tumor xenograft model [protocols.io]
- To cite this document: BenchChem. [CNX-2006: A Technical Guide to a Mutant-Selective EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573165#what-is-the-chemical-structure-of-cnx-2006]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com